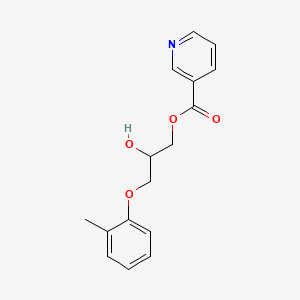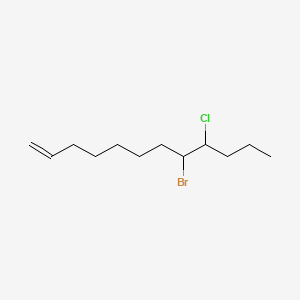
8-Bromo-9-chlorododec-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-9-chlorododec-1-ene is an organic compound with the molecular formula C12H22BrCl. It is characterized by the presence of both bromine and chlorine atoms attached to a dodecene backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-9-chlorododec-1-ene typically involves the bromination and chlorination of dodecene. One common method is the addition of bromine and chlorine to the double bond of dodecene under controlled conditions. The reaction can be carried out in the presence of a solvent such as dichloromethane, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of electrochemical methods for bromination and chlorination is also explored to minimize waste and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromo-9-chlorododec-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles such as hydroxide or amine groups.
Addition Reactions: The double bond in the dodecene backbone can participate in addition reactions with halogens or hydrogen halides.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or alkynes.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or ammonia can be used under basic conditions.
Addition: Halogens like bromine or chlorine in the presence of a catalyst.
Elimination: Strong bases such as potassium tert-butoxide can be used to induce elimination reactions.
Major Products Formed
The major products formed from these reactions include various substituted alkenes, alkynes, and halogenated compounds depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
8-Bromo-9-chlorododec-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 8-Bromo-9-chlorododec-1-ene involves its interaction with various molecular targets. The presence of both bromine and chlorine atoms allows it to participate in halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Bromododec-1-ene: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
9-Chlorododec-1-ene:
8-Bromo-9-iodododec-1-ene: Contains iodine instead of chlorine, which can significantly alter its chemical properties and reactivity.
Uniqueness
8-Bromo-9-chlorododec-1-ene is unique due to the presence of both bromine and chlorine atoms, which provides a balance of reactivity and stability. This dual halogenation allows for a wider range of chemical reactions and applications compared to its mono-halogenated counterparts .
Eigenschaften
CAS-Nummer |
958785-01-8 |
|---|---|
Molekularformel |
C12H22BrCl |
Molekulargewicht |
281.66 g/mol |
IUPAC-Name |
8-bromo-9-chlorododec-1-ene |
InChI |
InChI=1S/C12H22BrCl/c1-3-5-6-7-8-10-11(13)12(14)9-4-2/h3,11-12H,1,4-10H2,2H3 |
InChI-Schlüssel |
UNFDAZQWWFWWJX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C(CCCCCC=C)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


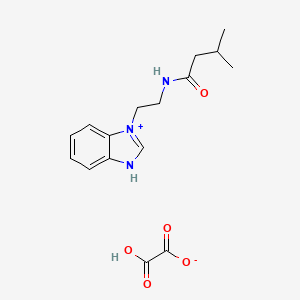
![5,5,6-Trimethylbenzo[c]acridin-6-ol](/img/structure/B14170111.png)
![4-Ethyl-2-{[(4-fluorophenyl)carbonyl]amino}-5-methylthiophene-3-carboxamide](/img/structure/B14170112.png)
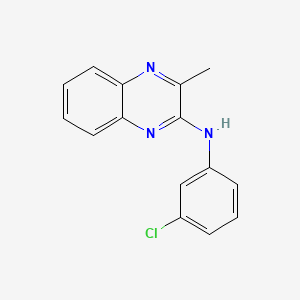
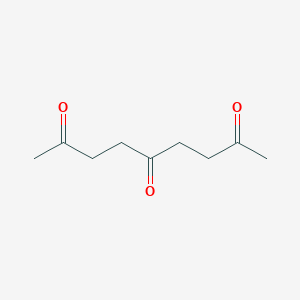
![N-(4-Chlorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide](/img/structure/B14170131.png)

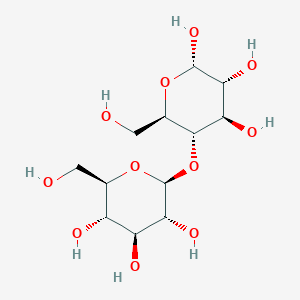
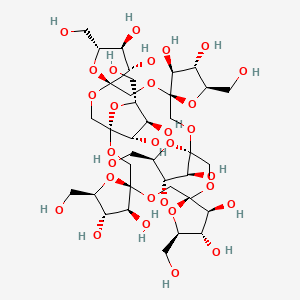
![Benzamide, N-[(1S)-3-[4-(2-aminocyclopropyl)phenoxy]-1-[[(phenylmethyl)amino]carbonyl]propyl]-](/img/structure/B14170158.png)
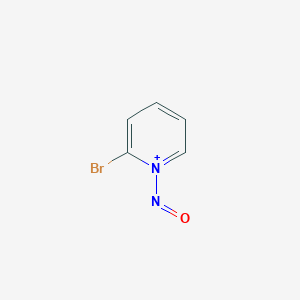
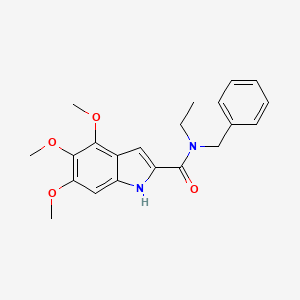
![2-Methyl-4-[4-methyl-3-(piperidin-1-ylmethyl)phenyl]phthalazin-1-one](/img/structure/B14170185.png)
